molecular formula C27H21NO5S B3452789 [2-[Benzoyl-(4-methylphenyl)sulfonylamino]phenyl] benzoate

[2-[Benzoyl-(4-methylphenyl)sulfonylamino]phenyl] benzoate

Cat. No.: B3452789
M. Wt: 471.5 g/mol
InChI Key: CAFNIRIGNONWAE-UHFFFAOYSA-N
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Description

[2-[Benzoyl-(4-methylphenyl)sulfonylamino]phenyl] benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoyl group, a sulfonylamino group, and a benzoate moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[Benzoyl-(4-methylphenyl)sulfonylamino]phenyl] benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-methylbenzenesulfonyl chloride and 2-aminobenzoic acid. These intermediates undergo a series of reactions, including acylation and sulfonylation, to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[Benzoyl-(4-methylphenyl)sulfonylamino]phenyl] benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the sulfonylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, [2-[Benzoyl-(4-methylphenyl)sulfonylamino]phenyl] benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it valuable in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-[Benzoyl-(4-methylphenyl)sulfonylamino]phenyl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and sulfonylamino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • [2-[Benzoyl-(4-methylphenyl)sulfonylamino]phenyl] acetate
  • [2-[Benzoyl-(4-methylphenyl)sulfonylamino]phenyl] propionate

Uniqueness

Compared to similar compounds, [2-[Benzoyl-(4-methylphenyl)sulfonylamino]phenyl] benzoate is unique due to its specific structural arrangement, which provides distinct reactivity and binding properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions.

Properties

IUPAC Name

[2-[benzoyl-(4-methylphenyl)sulfonylamino]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO5S/c1-20-16-18-23(19-17-20)34(31,32)28(26(29)21-10-4-2-5-11-21)24-14-8-9-15-25(24)33-27(30)22-12-6-3-7-13-22/h2-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFNIRIGNONWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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